molecular formula C6H14O<br>(CH3)2CHOCH(CH3)2<br>C6H14O B094823 Diisopropyl ether CAS No. 108-20-3

Diisopropyl ether

Cat. No. B094823
CAS RN: 108-20-3
M. Wt: 102.17 g/mol
InChI Key: ZAFNJMIOTHYJRJ-UHFFFAOYSA-N
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Description

Diisopropyl ether (DIPE) is a secondary ether that is used in various applications, including as a solvent and as a gasoline additive due to its ability to enhance octane ratings. It is also involved in chemical synthesis and has been studied for its effects on combustion and engine performance.

Synthesis Analysis

The synthesis of diisopropyl ether can be achieved through a single-pass trickle-bed reactor using the ion-exchange resin catalyst Amberlyst 15. The process involves the reaction of propylene and water at temperatures between 80°C and 140°C and pressures ranging from 1 to 70 bar. Isopropanol is the primary product, with diisopropyl ether being the secondary product formed either from the etherification of isopropanol with propylene or from the dehydrative etherification of isopropanol itself. The synthesis is optimized at high pressure and sufficiently high temperatures to overcome kinetic limitations .

Molecular Structure Analysis

The molecular interactions and stoichiometry of diisopropyl ether with other compounds, such as propionic acid, have been studied using spectroscopic methods like FTIR and 13C NMR. Density functional theory (DFT) calculations complement these studies to provide insights into the vibrational frequencies of pure diisopropyl ether and its mixtures. Dielectric measurements further reveal the nature of molecular interactions, showing positive deviations in excess permittivity and negative deviations in excess free energy from ideal behavior .

Chemical Reactions Analysis

Diisopropyl ether undergoes various chemical reactions, including isomerization and decomposition. Lithium diisopropylamide (LDA) and sodium diisopropylamide in tetrahydrofuran (THF) have been shown to promote the isomerization of allylic ethers to (Z)-propenyl ethers with high stereoselectivity and efficiency . The thermal decomposition of diisopropyl ether results in products such as propene, isopropanol, propane, and acetone, with the latter two being inhibited by isobutene. This suggests a combination of molecular and radical chain reactions during decomposition .

Physical and Chemical Properties Analysis

The physical and equilibrium properties of diisopropyl ether have been extensively studied. Molar volume, isentropic compressibility, and molar refraction changes in mixtures of diisopropyl ether with isopropyl alcohol and water have been determined and correlated with composition data. Liquid-liquid equilibrium data for systems containing diisopropyl ether, ethanol, and water have been reported at various temperatures, with the NRTL and UNIQUAC models fitting the experimental data well .

In terms of its effects on combustion and engine performance, diisopropyl ether has been investigated in a homogeneous charged compression ignition (HCCI) engine. The addition of diisopropyl ether to n-heptane fuel blends was found to retard combustion, increase indicated thermal efficiency, and affect emissions. The presence of diisopropyl ether expanded the HCCI combustion towards knocking and partial combustion zones .

The atmospheric chemistry of diisopropyl ether as an automotive fuel additive has also been studied. The reaction with hydroxyl radicals leads to products such as isopropyl acetate and formaldehyde. The photooxidation of diisopropyl ether shows a dependency on reaction conditions, with different products forming under varying concentrations of NOx and peroxy radicals .

Scientific Research Applications

  • Use in Combustion and Engine Performance : DIPE has been investigated for its effects on combustion, performance, and emissions in homogeneous charged compression ignition (HCCI) engines. Studies found that adding DIPE to fuel blends can influence in-cylinder pressure, heat release rate, and exhaust emissions, potentially improving engine efficiency (Uyumaz et al., 2020).

  • Synthesis and Production : Research has explored single-stage synthesis of DIPE as an octane enhancer for lead-free petrol. Optimizing synthesis conditions and exploring new catalysts for the production of DIPE are key focuses in this area (Heese et al., 1999).

  • Ternary Liquid-Liquid Equilibria Studies : DIPE's role as a fuel additive has led to studies on its interaction with other substances, particularly in hydrocarbon-water systems. This research is crucial for understanding its behavior in fuel blends (Zhang, 2006).

  • Separation Processes : In the production of isopropyl alcohol, DIPE appears as a byproduct, leading to investigations into optimal separation methods, such as pressure-swing and extractive distillation (Luo et al., 2014).

  • Environmental and Emission Studies : Research has also been conducted on the environmental impact and emission characteristics of DIPE, particularly when blended with gasoline in spark ignition engines. This includes examining the effects on emissions like hydrocarbons, carbon monoxide, and nitrogen oxides (Dhamodaran et al., 2016).

  • Chemical Properties and Solubility : Studies on DIPE's solubility and activity coefficients in various solvents provide insights into its chemical properties and potential applications in different industrial processes (Brumfield et al., 2015).

  • Photooxidation and Thermal Decomposition : The photooxidation and thermal decomposition of DIPE have been studied to understand its behavior and stability under different environmental conditions, which is important for its safe handling and use in industrial applications (Collins et al., 2005).

Safety And Hazards

Diisopropyl ether forms explosive peroxides upon standing in air . Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

The global Diisopropyl Ether market stood at approximately 460 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.5% during the forecast period until 2032 . Diisopropyl ether is a versatile chemical compound finding application across diverse industries . It is recommended once every 3 months for diisopropyl ether compared to once every 12 months for ethyl ether .

properties

IUPAC Name

2-propan-2-yloxypropane
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InChI

InChI=1S/C6H14O/c1-5(2)7-6(3)4/h5-6H,1-4H3
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InChI Key

ZAFNJMIOTHYJRJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(C)C
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Molecular Formula

C6H14O, Array
Record name DIISOPROPYL ETHER
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DSSTOX Substance ID

DTXSID4021890
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Molecular Weight

102.17 g/mol
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Physical Description

Diisopropyl ether appears as a clear colorless liquid with an ethereal odor. Flash point -18 °F. Less dense than water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sharp, sweet, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, sweet, ether-like odor.
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Boiling Point

156 °F at 760 mmHg (USCG, 1999), 68.5 °C, 69 °C, 154 °F
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Flash Point

-18 °F (USCG, 1999), -28 °C, -18 °F (-28 °C) (closed cup), -18 °F
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Solubility

0.2 % (NIOSH, 2023), Sol of commercial grade in water, 1.71% @ 19 °C; miscible with most organic solvents., Sol in acetone; miscible in ethyl alcohol, ethyl ether, MISCIBLE WITH MOST ORG SOLVENTS, Water solubility = 8,800 mg/l @ 20 °C, Soluble in oxygenated solvents, Solubility in water: poor, 0.2%
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Density

0.724 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7258 @ 20 °C/4 °C, Bulk density: 6.05 lb/gal @ 15.5 °C; similar to ethyl ether in properties but does tend to form peroxides more readily than ethyl ether, Relative density (water = 1): 0.7, 0.73
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Vapor Density

3.5 (air= 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

119 mmHg (NIOSH, 2023), 149.0 [mmHg], 149 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 15.9, 119 mmHg
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Impurities

COMMERCIAL VARIETY MAY CONTAIN APPROX 3% OF ISOPROPYL ALC, LESS THAN 0.01% OF SULFUR & LESS THAN 0.04% OF PEROXIDE., The dehydration of isopropyl alcohol with sulfuric acid produces propylene as an impurity in the production of isopropyl ether. The amounts of propylene by-product will vary with type of catalyst and reaction conditions., Isopropyl ether autooxidizes to form peroxides and hydroperoxides at 20 °C with UV radiation or in the presence of a photosensitizer, eg, benzophenone
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Product Name

Diisopropyl ether

Color/Form

Colorless volatile liquid, Colorless liquid., Colorless liquid

CAS RN

108-20-3
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Record name Diisopropyl ether
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Record name ISOPROPYL ETHER
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Melting Point

-123 °F (USCG, 1999), -86.8 °C, -60 °C, -123 °F, -76 °F
Record name DIISOPROPYL ETHER
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Synthesis routes and methods I

Procedure details

5-Fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide can be prepared as described in Example 2 from 0.52 g of 5-amino-3-phenyl-1H-indazole, 5 ml of pyridine and 0.68 g of 5-fluoro-2-methylsulfonylbenzenesulfonyl chloride. The residue obtained is purified by chromatography on a column of 50 g of silice (particle size 40-63 μm), eluting with pure dichloromethane. After recrystallization from 5 ml of acetonitrile and washing with acetonitrile and then with diisopropyl ether, 0.07 g of 5-fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide is obtained in the form of a white solid melting at 224° C. (analysis: C20H16FN3O4S2, % calculated C, 53.92; H, 3.62; F, 4.26; N, 9.43; O, 14.37; S, 14.40. % found C, 53.74; H, 3.31; N, 9.35; S, 14.10).
Name
5-Fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Name
5-fluoro-2-methylsulfonylbenzenesulfonyl chloride
Quantity
0.68 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 150 mg (3aSR,10RS)-2-(2-Bromo-ethyl)-10-(3-hydroxy-phenyl)-6-methoxy-3a-methyl-3a,4,9,10-tetrahydro-2,9,10a-triaza-cyclopenta[b]fluorene-1,3-dione (example 24) in 5 ml acetonitrile are added 66 mg sodium carbonate and 920 μl of a 2 M solution of methyl amine in tetrahydrofurane. The mixture is heated in a sealed tube to 140° C. for 3 h using a microwave reactor. Water is added and the mixture is extracted with ethyl acetate. The organic layer is dried with magnesium sulfate. The solvent is removed under reduced pressure. After column chromatography (silica gel; ethyl acetate, methanol, ammonia 10:1:0.5) and trituration with diisopropylether, 60 mg of the title compound are obtained as a colorless solid. MS: m/z (MH+)=435.1
Name
(3aSR,10RS)-2-(2-Bromo-ethyl)-10-(3-hydroxy-phenyl)-6-methoxy-3a-methyl-3a,4,9,10-tetrahydro-2,9,10a-triaza-cyclopenta[b]fluorene-1,3-dione
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5.5 mg (1RS,3SR)-6-(1,1-difluoro-methoxy)-1-(3-hydroxy-phenyl)-3-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester in 10 ml 2-butanon are added 132 μl bromoethyl isocyanate. The mixture is heated to reflux for 30 h. An aqueous solution of sodium bicarbonate is added and the mixture is extracted with ethyl acetate. The organic layer is washed with brine and dried with magnesium sulfate. The solvent is removed at reduced pressure. After column chromatography (silica gel; toluene, ethyl acetate 4:1) and trituration with diisopropylether, 550 mg (61%) of the title compound are obtained as a colorless solid. MS: m/z (MH+)=519.9/522.0
Name
(1RS,3SR)-6-(1,1-difluoro-methoxy)-1-(3-hydroxy-phenyl)-3-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester
Quantity
5.5 mg
Type
reactant
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods IV

Procedure details

To a solution of 200 mg (3aSR,10RS)-2-(2-Bromo-ethyl)-6-chloro-10-(3-hydroxy-phenyl)-3a-methyl-3a,4,9,10-tetrahydro-2,9,10a-triaza-cyclopenta[b]fluorene-1,3-dione (example 26) in 5 ml acetonitrile are added 87 mg sodium carbonate and 83 μl azetidine. The mixture is heated to reflux for 4 h. Water is added and the mixture is extracted with ethyl acetate. The organic layer is dried with magnesium sulfate. The solvent is removed under reduced pressure. After column chromatography (silica gel; ethyl acetate, methanol, ammonia 10:0.2:0.1) and trituration with diisopropylether, 61 mg of the title compound are obtained as a colorless solid. MS: m/z (MH+)=465.1
Name
(3aSR,10RS)-2-(2-Bromo-ethyl)-6-chloro-10-(3-hydroxy-phenyl)-3a-methyl-3a,4,9,10-tetrahydro-2,9,10a-triaza-cyclopenta[b]fluorene-1,3-dione
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
83 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a mixture of 4′-chloro-2-hydroxyacetophenone (3.41 g), potassium cyanate (3.25 g) and isopropanol (15 mL) was added dropwise acetic acid (2.88 g) at 50° C. The obtained mixture was stirred at 50° C. for 5 h and water (34 mL) was added. The precipitated crystals were collected by filtration, and washed with water and then with isopropyl ether to give 4-(4-chlorophenyl)-2-oxo-4-oxazoline (3.33 g; yield 85.1%).
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropyl ether
Reactant of Route 2
Reactant of Route 2
Diisopropyl ether
Reactant of Route 3
Reactant of Route 3
Diisopropyl ether
Reactant of Route 4
Reactant of Route 4
Diisopropyl ether
Reactant of Route 5
Reactant of Route 5
Diisopropyl ether
Reactant of Route 6
Reactant of Route 6
Diisopropyl ether

Citations

For This Compound
20,800
Citations
A Uyumaz, B Aydoğan, A Calam, F Aksoy, E Yılmaz - Fuel, 2020 - Elsevier
… In the current study, the effects of diisopropyl ether were experimentally investigated on … n-heptane, 20% diisopropyl ether 80% n-heptane (D20N80), and 40% diisopropyl ether 60% n-…
Number of citations: 52 www.sciencedirect.com
X Meng, J Wu, Z Liu - Journal of Chemical & Engineering Data, 2009 - ACS Publications
… Diisopropyl ether was suggested as one of the alternatives, which is environmentally benign… we measured the viscosity and density of diisopropyl ether and dibutyl ether at temperatures …
Number of citations: 61 pubs.acs.org
S Bi, G Zhao, J Wu - Journal of Chemical & Engineering Data, 2010 - ACS Publications
The surface tension of diethyl ether, diisopropyl ether, and dibutyl ether were measured with a differential capillary rise method over the temperature range from (258 to 373) K, (248 to …
Number of citations: 24 pubs.acs.org
TJ Wallington, JM Andino, AR Potts… - … science & technology, 1993 - ACS Publications
… In addition to MTBE and ETBE, diisopropyl ether (DIPE) has been and is being explored as a possible fuel additive (4-6). The potential use of sub-stantial quantities of DIPE in gasoline …
Number of citations: 57 pubs.acs.org
M Naito, C Radcliffe, Y Wada, T Hoshino, X Liu… - Journal of loss …, 2005 - Elsevier
The Japanese government is planning to introduce DME as a substituted energy for oil and LNG. Introduction of DME could contribute greatly to both the prevention of global warming …
Number of citations: 62 www.sciencedirect.com
H Takeuchi, M Fujii, S Konaka… - Journal of Physical …, 1987 - ACS Publications
… The molecular structure of diisopropyl ether has been investigated by gas-phase electron diffraction at 19 C. … In the present study, the molecular structure of diisopropyl ether has …
Number of citations: 17 pubs.acs.org
G Dhamodaran, GS Esakkimuthu, YK Pochareddy - Fuel, 2016 - Elsevier
In this study, the effects of diisopropyl ether (DIPE)-gasoline (D10, D20, and D30) fuel blends on the performance, combustion, and emission characteristics of a spark ignition engine …
Number of citations: 47 www.sciencedirect.com
X Fan, W Sun, Z Liu, Y Gao, J Yang, B Yang… - Proceedings of the …, 2021 - Elsevier
… Diisopropyl ether (DIPE) is considered as a promising gasoline additive due to the favorable blending Reid vapor pressure and the low water solubility. To get a good understanding of …
Number of citations: 10 www.sciencedirect.com
J Qi, R Zhu, X Han, H Zhao, Q Li, Z Lei - Journal of Cleaner Production, 2020 - Elsevier
To recover diisopropyl ether (DIPE) and isopropyl alcohol (IPA) from industrial wastewater through extractive distillation (ED), the most suitable extrainer 1-ethyl-3-methylimidazolium …
Number of citations: 53 www.sciencedirect.com
C Wang, M Jia, Z Bai, M Shi, X Chen, J Fan… - The Journal of Chemical …, 2020 - Elsevier
… The liquid-liquid equilibria data for the (diisopropyl ether + isopropyl alcohol + ethylene … The calculated results suggest that both the two solvents can separate the diisopropyl ether and …
Number of citations: 20 www.sciencedirect.com

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